![molecular formula C9H10ClNO3 B136965 1-(3-Chloropropoxy)-3-nitrobenzene CAS No. 132636-13-6](/img/structure/B136965.png)
1-(3-Chloropropoxy)-3-nitrobenzene
Overview
Description
1-(3-Chloropropoxy)-3-nitrobenzene is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Isotopic Abundance and Biofield Energy
A study on 1-Chloro-3-nitrobenzene (3-CNB), a related compound to 1-(3-Chloropropoxy)-3-nitrobenzene, investigated the impact of biofield energy treatment on isotopic abundance ratios. The research found significant changes in the isotopic abundance ratios (PM+1/PM, PM+2/PM, PM+3/PM) in treated samples. This suggests potential alterations in physicochemical and thermal properties, which could be relevant for the synthesis of pharmaceuticals, agricultural chemicals, dyes, and industrial chemicals (Trivedi et al., 2016).
Nitro Aromatic Compounds Reduction
Research on the reduction of nitro aromatic compounds (NACs) like nitrobenzene by zero-valent iron metal under anaerobic conditions has been conducted. This process, which leads to the formation of aniline with nitrosobenzene as an intermediate, could be relevant for environmental remediation of similar compounds (Agrawal & Tratnyek, 1996).
Photophysics and Photochemistry
A study on nitrobenzene, the simplest nitroaromatic compound, revealed complex photophysics and photochemistry. Understanding these properties, including the lack of fluorescence and phosphorescence emission due to accessible conical intersections, is crucial for designing materials and processes in various industrial applications (Giussani & Worth, 2017).
Quenching of Chlorophyll A by Nitrobenzene
Nitrobenzene has been found to quench the excitation of chlorophyll a in vivo, indicating a potential impact on photosynthetic processes. This research could be relevant for understanding the environmental impact of nitroaromatic compounds on plant life (Papageorgiou, Tsimilli-Michael, & Isaakidou, 1975).
Electrosynthesis and Electron Transfer
Studies on the electrosynthesis and electron transfer involving nitrobenzene derivatives show potential applications in electrochemistry and materials science. These findings can aid in the development of new electrochemical processes and materials (Asfandiarov et al., 2007).
Other Related Studies
- Reduction of iodine in nitrobenzene (Mirčeski & Scholz, 2002)
- Luminescent metal–organic framework detecting nitrobenzene (Xu et al., 2020)
- Biological detoxification of 3-chloronitrobenzene wastewater (Brookes & Livingston, 1994)
properties
IUPAC Name |
1-(3-chloropropoxy)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVHZIRZPUPODN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431847 | |
Record name | 1-(3-CHLOROPROPOXY)-3-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropoxy)-3-nitrobenzene | |
CAS RN |
132636-13-6 | |
Record name | 1-(3-CHLOROPROPOXY)-3-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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